N,3,5-trimethyl-N-[(1-propan-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-4-sulfonamide
Description
N,3,5-trimethyl-N-[(1-propan-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-4-sulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a pyrazole ring, an oxazole ring, and a sulfonamide group, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N,3,5-trimethyl-N-[(1-propan-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c1-9(2)17-7-6-12(14-17)8-16(5)21(18,19)13-10(3)15-20-11(13)4/h6-7,9H,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUJPMJKEZZAQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N(C)CC2=NN(C=C2)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3,5-trimethyl-N-[(1-propan-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor such as 1,3-diketone, the pyrazole ring can be synthesized through a cyclization reaction with hydrazine derivatives under acidic or basic conditions.
Introduction of the Oxazole Ring: The oxazole ring can be introduced via a cyclization reaction involving an α-haloketone and an amide.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the oxazole derivative with a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,3,5-trimethyl-N-[(1-propan-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N,3,5-trimethyl-N-[(1-propan-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its multiple functional groups.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.
Medicine: Explored for its antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Industry: Utilized in the development of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,3,5-trimethyl-N-[(1-propan-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in microorganisms. This inhibition disrupts the production of folic acid, which is essential for DNA synthesis and cell division, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-sulfamoylbenzamide: Another sulfonamide compound with antimicrobial properties.
1,2-oxazole-4-sulfonamide derivatives: Compounds with similar structural features and biological activities.
Uniqueness
N,3,5-trimethyl-N-[(1-propan-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-4-sulfonamide is unique due to the combination of its pyrazole and oxazole rings, which are not commonly found together in other sulfonamide compounds. This unique structure contributes to its distinct chemical reactivity and potential for diverse applications in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
